molecular formula C9H9BrClNO2 B13557454 3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid

3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid

Cat. No.: B13557454
M. Wt: 278.53 g/mol
InChI Key: IBWRTMYEYSHBDB-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of propanoic acid, featuring an amino group, a bromo group, and a chloro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-chloroaniline, undergoes bromination to introduce the bromo group at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoic acid chain.

    Carboxylation: Finally, the compound undergoes carboxylation to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include bromine, ammonia, and carbon dioxide.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chloro groups can be reduced to form corresponding hydrogenated derivatives.

    Substitution: The bromo and chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanoic acid
  • 3-Amino-3-(3-chlorophenyl)propanoic acid
  • 3-Amino-3-(4-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(3-bromo-4-chlorophenyl)propanoic acid is unique due to the presence of both bromo and chloro groups on the phenyl ring. This dual halogenation can enhance its reactivity and biological activity compared to similar compounds with only one halogen group.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

3-amino-3-(3-bromo-4-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrClNO2/c10-6-3-5(1-2-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

IBWRTMYEYSHBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)Br)Cl

Origin of Product

United States

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